

Purity Assessment of Disperse Yellow 54: A Comparative Guide to HPLC-MS Analysis

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Compound of Interest

Compound Name: Disperse yellow 54

Cat. No.: B076046

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This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of **Disperse Yellow 54** (C.I. 47020), a quinophthalone dye. The document outlines a detailed experimental protocol, presents comparative data, and discusses alternative analytical techniques. The information herein is intended to assist researchers in developing and validating robust analytical methods for quality control and impurity profiling.

Introduction to Disperse Yellow 54 and Purity Assessment

Disperse Yellow 54 is a synthetic dye used in the textile industry and has potential applications in other fields.^[1] The purity of such compounds is of paramount importance, as impurities can affect the efficacy, safety, and regulatory compliance of end products. HPLC coupled with MS has emerged as a powerful technique for the separation, identification, and quantification of the main component and its related substances, offering high sensitivity and selectivity.^[2]

Experimental Protocol: HPLC-MS for Disperse Yellow 54

This section details a representative HPLC-MS method for the purity assessment of **Disperse Yellow 54**.

Sample Preparation

- Accurately weigh 10.0 mg of the **Disperse Yellow 54** sample into a 100 mL volumetric flask.
- Dissolve the sample in methanol and make up to the mark to obtain a stock solution of 100 µg/mL.
- Further dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.
- Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

High-Performance Liquid Chromatography (HPLC) Conditions

Parameter	Specification
System	UHPLC or HPLC system
Column	C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient Elution	0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

Mass Spectrometry (MS) Conditions

Parameter	Specification
System	Triple Quadrupole (QQQ) or Time-of-Flight (TOF) Mass Spectrometer
Ionization Source	Electrospray Ionization (ESI)
Polarity	Positive
Scan Mode	Full Scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Gas Flow	800 L/hr
Desolvation Temperature	400 °C
Collision Gas	Argon

Data Presentation: Purity Profile of Disperse Yellow 54

The following table summarizes hypothetical but realistic quantitative data for the analysis of a **Disperse Yellow 54** sample, including potential impurities derived from its synthesis from 2-Methylquinolin-3-ol and Phthalic anhydride.

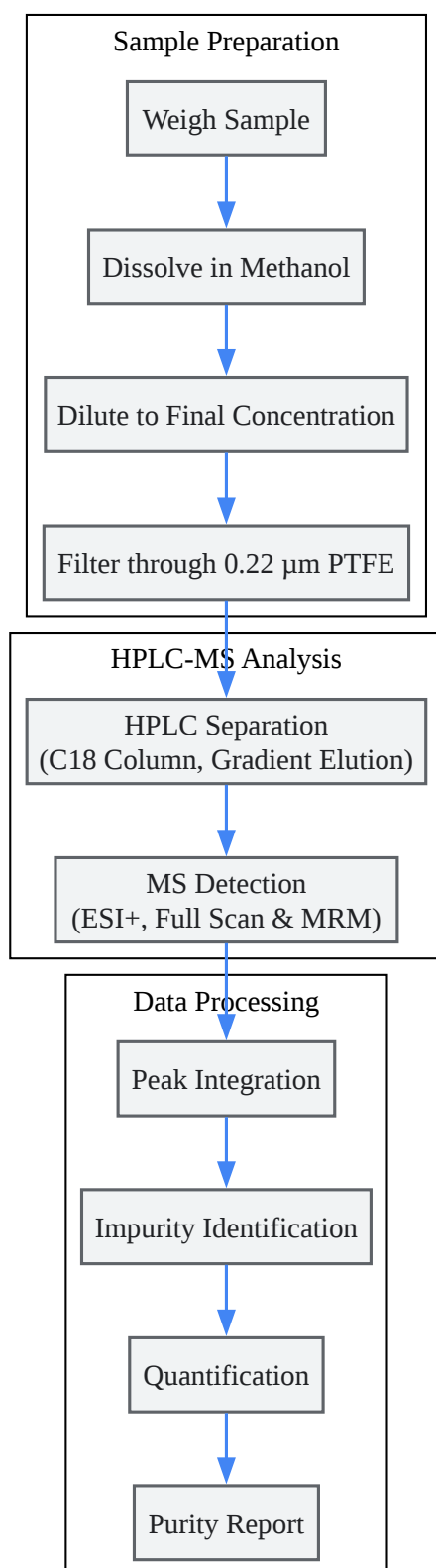
Compound	Retention Time (min)	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)	Purity/Impurity Level (%)
Phthalic Anhydride	2.5	149.0235	105.0335, 77.0386	0.05
2-Methylquinolin-3-ol	4.2	160.0757	132.0808, 117.0570	0.15
Disperse Yellow 54	8.5	290.0761	272.0655, 144.0417	99.5
Synthesis Byproduct	9.8	329.0866	311.0760, 283.0808	0.3

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful tool, other techniques can also be employed for the purity assessment of dyes.

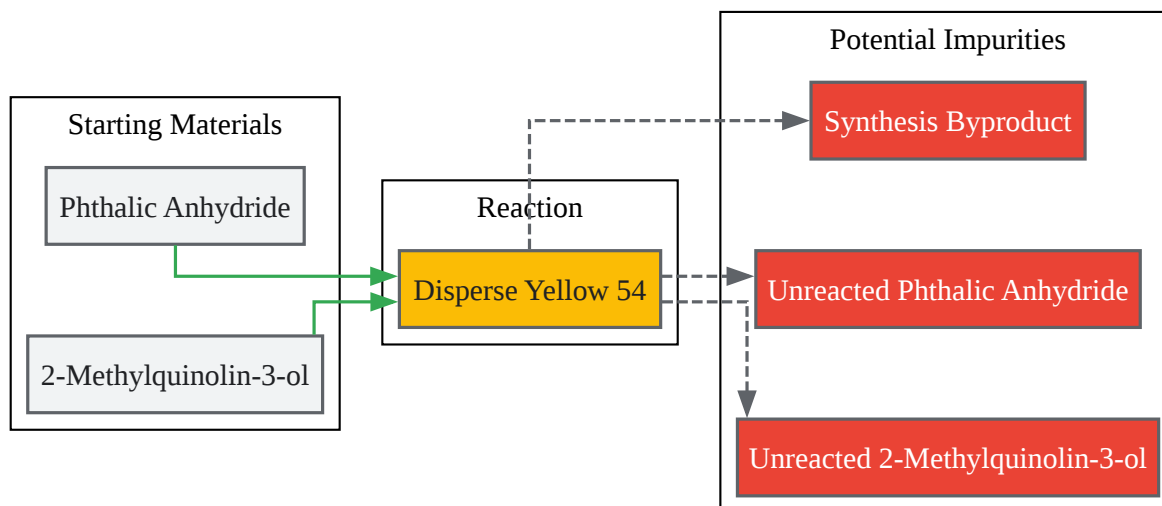
Technique	Principle	Advantages	Disadvantages
HPLC-MS	Separation by chromatography, detection by mass spectrometry.	High sensitivity and selectivity, provides molecular weight and structural information.	Higher cost and complexity.
HPLC-UV/DAD	Separation by chromatography, detection by UV-Vis absorbance.	Robust, reproducible, and widely available.	Lower sensitivity and selectivity compared to MS, may not distinguish between isomers.
Thin-Layer Chromatography (TLC)	Separation on a stationary phase plate by a mobile phase.	Simple, low cost, and suitable for rapid screening.	Lower resolution and sensitivity, primarily qualitative.
Capillary Electrophoresis (CE)	Separation in a capillary based on electrophoretic mobility.	High resolution and minimal sample consumption.	Can be sensitive to matrix effects.

Visualizations



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Caption: Experimental workflow for HPLC-MS purity assessment.



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Caption: Synthesis of **Disperse Yellow 54** and origin of impurities.

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References

- 1. chembk.com [chembk.com]
- 2. 2-Methylquinolin-3-ol [dyestuffintermediates.com]
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